2-Formyl-6-(trifluoromethyl)nicotinic acid
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Overview
Description
2-Formyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H4F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.
Preparation Methods
The synthesis of 2-Formyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is typically carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can then be further processed to obtain the desired product .
Chemical Reactions Analysis
2-Formyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Formyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Formyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
2-Formyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
2-Formyl-6-methyl-nicotinic acid: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)nicotinic acid:
2-Formyl-nicotinic acid: Does not have the trifluoromethyl group, leading to differences in lipophilicity and biological activity .
Properties
Molecular Formula |
C8H4F3NO3 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-formyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-4(7(14)15)5(3-13)12-6/h1-3H,(H,14,15) |
InChI Key |
ORXLYQWKCVAUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C=O)C(F)(F)F |
Origin of Product |
United States |
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